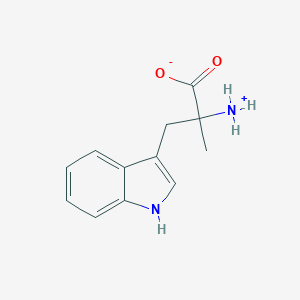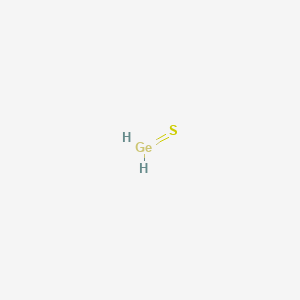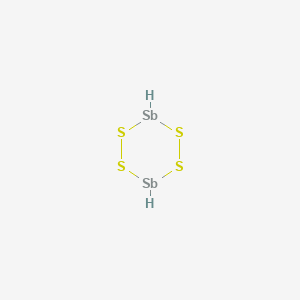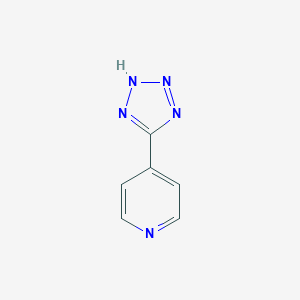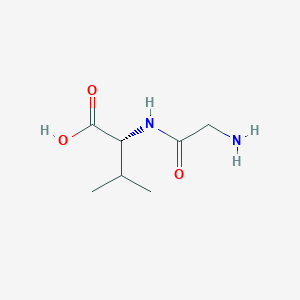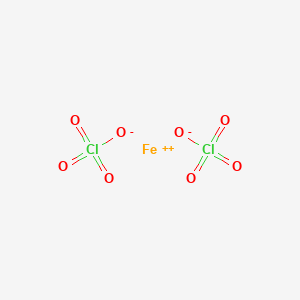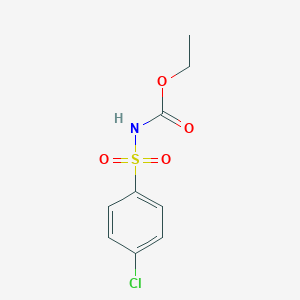![molecular formula C18H20O2 B076794 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol CAS No. 14341-93-6](/img/structure/B76794.png)
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicine, agriculture, and material science. 4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.
Wirkmechanismus
The mechanism of action of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol varies depending on its application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol also vary depending on its application. In medicine, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In agriculture, it acts as a neurotoxin to insects, causing paralysis and death. In material science, it undergoes a reversible photochromic reaction, changing color when exposed to light.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol in lab experiments include its potential use in various fields, its ability to undergo a reversible photochromic reaction, and its insecticidal properties. However, limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol include further research into its potential use in medicine, agriculture, and material science. In medicine, research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, research could focus on its potential use as an alternative to traditional insecticides. In material science, research could focus on its potential use in the development of photochromic materials for use in various applications.
Synthesemethoden
The synthesis of 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The diene used in this reaction is usually 1,3-cyclohexadiene, while the dienophile is typically maleic anhydride. The resulting product is then subjected to various chemical reactions, including hydroboration-oxidation, to produce 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been extensively studied for its potential use in various scientific fields. In medicine, this compound has shown promise as an anti-inflammatory and anti-cancer agent. Studies have also shown that it has potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol has been shown to have insecticidal properties, making it a potential alternative to traditional insecticides. In material science, this compound has been studied for its potential use as a photochromic material, which can change color when exposed to light.
Eigenschaften
CAS-Nummer |
14341-93-6 |
|---|---|
Produktname |
2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
Molekularformel |
C18H20O2 |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2-(3-hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C18H20O2/c19-13-5-12-18(20)16-8-3-1-6-14(16)10-11-15-7-2-4-9-17(15)18/h1-4,6-9,19-20H,5,10-13H2 |
InChI-Schlüssel |
ZRCRBSRSGFWJBJ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)(CCCO)O |
Synonyme |
10,11-Dihydro-5-(3-hydroxypropyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



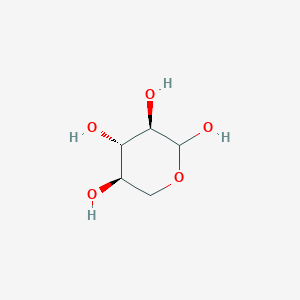
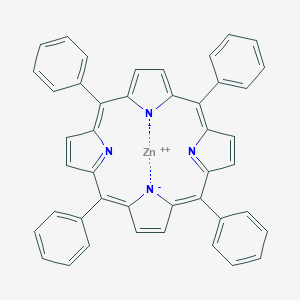
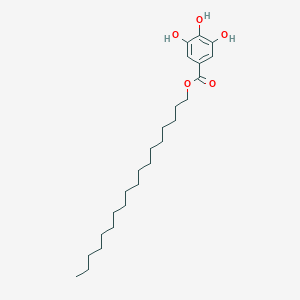
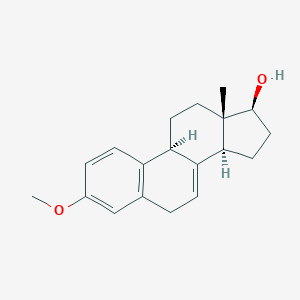
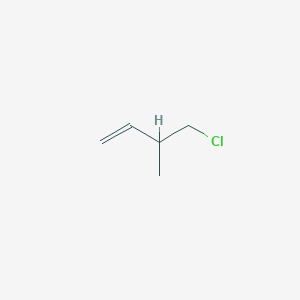
![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)
![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
